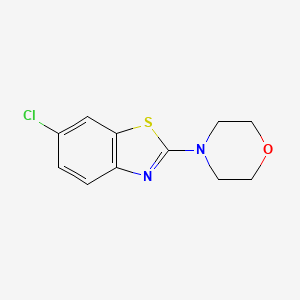

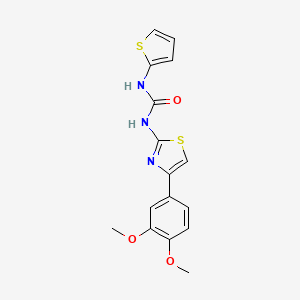

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential biological activities, including anti-inflammatory, analgesic, and lipid peroxidation activities .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Structural and Spectral Analysis

- Structural Characteristics : A study on a related compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, reveals insights into the structural properties of benzothiazole derivatives. This compound, a Mannich base, shows specific bridging and angles between benzothiazole and morpholine groups, contributing to understanding the molecular structure and interactions in similar compounds (Franklin et al., 2011).

Synthetic Applications

- Synthesis of Bicyclic Compounds : A study describes the synthesis of 6-(benzotriazol-1-yl)-6-(morpholin- 4-yl)-bicyclo[3.1.0]hexane, highlighting the potential of morpholine-containing benzothiazoles in creating complex bicyclic structures, which could be relevant for the development of new materials or pharmaceutical compounds (Katritzky et al., 1994).

Biological Activity

- Cytotoxicity and DNA Interaction : Research on a quinazoline derivative with structural similarities shows cytotoxic activity on human cancer cell lines, suggesting potential applications in cancer research. The study also explores interactions with DNA, which could be relevant for understanding the biological mechanisms of benzothiazole derivatives (Ovádeková et al., 2005).

- Antimicrobial Activity : Fluorinated benzothiazolo imidazole compounds, related in structure, exhibit promising antimicrobial activity. This suggests the potential of morpholine-containing benzothiazoles in developing new antimicrobial agents (Sathe et al., 2011).

Chemical Properties and Reactions

- Chemical Synthesis and Reactions : Studies on the synthesis and reaction mechanisms of various benzothiazole derivatives, including those with morpholine, provide insights into the chemical behavior and potential applications of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine in synthetic chemistry (Bogdanowicz-Szwed et al., 1996).

Pharmacological Potentials

- Inhibitory and Anticancer Activities : Research on compounds with structural similarities to this compound demonstrates significant pharmacological potentials, such as inhibitory effects on specific enzymes and anticancer properties. This suggests potential research applications in developing new therapeutic agents (Horishny et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .

Mode of Action

It can be inferred from related compounds that its anti-inflammatory activity could be mediated chiefly through the inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Result of Action

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is not well-defined. Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have varying stability, degradation rates, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzothiazole derivatives have been shown to exhibit dose-dependent effects in animal studies .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives may interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

4-(6-chloro-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVBFKNDFYWFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2419348.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419353.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2419356.png)

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419363.png)